9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, often synthesized as the endo isomer, is a key intermediate in the production of Granisetron. Granisetron itself is a potent and selective 5-HT3 receptor antagonist, utilized clinically for its antiemetic properties. While this analysis focuses on the scientific research applications of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, it's important to note its role as a precursor to pharmaceuticals.
Several synthetic routes have been explored for the production of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride. One common method involves the use of grantamine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) as a starting material. This approach focuses on minimizing the presence of the undesired exo isomer.
A multi-step synthesis from isatin has also been reported. This method involves hydrolysis, diazotization, reduction, cyclization, methylation, and acyl chlorination to obtain 1-methylindazole-3-carbonyl chloride. Subsequent condensation with endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine, followed by salt formation, yields the desired 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride.
Another approach utilizes catalytic hydrogenation of 3α-Granatoxime. Researchers investigated the effectiveness of various catalysts, including 5%Rh/C, 5%Pd/C, and 3%Rh-2%Pd/C, in this synthesis. Characterization studies using XRD, SEM, TEM, and XPS revealed that the 3%Rh-2%Pd/C catalyst, which forms a "network bridge" structure of Rh-O-Pd, exhibited superior performance, achieving high yields and recyclability.
Crystallographic studies of Granisetron, a derivative of this compound, provide insights into its molecular geometry. The azabicyclononane ring in Granisetron adopts a chair-boat conformation. This conformation, influenced by the twisting of the central carboxamide group, likely influences the coordination chemistry of the compound.
One notable example is its use in the synthesis of radiolabeled analogs for use in autoradiography studies. Researchers synthesized a 125I analog of N-(2-iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1012) via radio-iodination of a tributylstannylated precursor. This highlights the potential for incorporating 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride into larger, more complex structures for research purposes.
Pharmaceutical Intermediate: As mentioned earlier, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is primarily known as a crucial intermediate in the synthesis of Granisetron, a medication used to prevent nausea and vomiting.
Radiolabeling Precursor: The synthesis of a radiolabeled 125I analog of N-(2-iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1012) highlights its utility in creating research tools. This radioligand, with its high affinity and selectivity for the α3β4 nAChR subtype, holds promise for autoradiography studies to investigate the localization and pharmacology of this receptor in the brain.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: